CVT-12012
Overview
Description
CVT-12012 is an orally bioavailable inhibitor of stearoyl-CoA desaturase (SCD), an enzyme that plays a crucial role in lipid metabolism by converting saturated fatty acids into monounsaturated fatty acids . This compound has shown significant potential in various scientific research applications, particularly in the fields of cancer research and metabolic diseases .
Mechanism of Action
Target of Action
CVT-12012, also known as 2-Hydroxy-N-(2-(3-methyl-2-oxo-7-(((3-(trifluoromethyl)phenyl)methyl)amino)-1,2-dihydroquinoxalin-1-yl)ethyl)acetamide, is a potent and orally bioavailable inhibitor of stearoyl-coA desaturase (SCD) . SCD is an enzyme that plays a crucial role in fatty acid metabolism by converting saturated fatty acids to Δ9-monounsaturated fatty acids .
Mode of Action
This compound interacts with its target, SCD, by inhibiting its activity. This inhibition prevents the conversion of saturated fatty acids to monounsaturated fatty acids, thereby altering the lipid composition within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway. By inhibiting SCD, this compound disrupts the normal process of lipid biosynthesis, specifically the production of monounsaturated fatty acids. This disruption can have significant effects on cellular processes, as these fatty acids play important roles in structural functions in newly synthesized membranes in proliferating cells and are involved in tumorigenic signaling .
Pharmacokinetics
This compound demonstrates good oral bioavailability (78%)The plasma clearance of this compound is high (88 mL/min/kg) with an elimination half-life of approximately 1 hour .
Result of Action
The inhibition of SCD by this compound leads to a decrease in the production of monounsaturated fatty acids. This can have a variety of effects on cells, including changes in membrane fluidity and function, alterations in signal transduction pathways, and potentially the induction of cell death in certain types of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the local availability of nutrients and oxygen concentration can significantly alter the landscape of the tumor microenvironment, affecting the efficacy and stability of this compound . Furthermore, abnormal vascular function, mesenchymal stromal and stem cells, immune-competent cells, and lipid-mediated energy can both modulate hypoxia-restricted drug distribution and its pharmacokinetics .
Biochemical Analysis
Biochemical Properties
CVT-12012 plays a significant role in biochemical reactions. It interacts with the enzyme stearoyl-CoA desaturase (SCD), inhibiting its activity . This interaction leads to a dose-dependent reduction in the levels of the SCD desaturation products palmitoleic acid and vaccenic acid .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. By inhibiting SCD, it influences cell function, particularly impacting cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the enzyme SCD, resulting in enzyme inhibition . This interaction leads to changes in the levels of certain metabolites, such as palmitoleic acid and vaccenic acid .
Metabolic Pathways
This compound is involved in lipid metabolism pathways, interacting with the enzyme SCD . This interaction affects metabolic flux and metabolite levels, leading to changes in the levels of palmitoleic acid and vaccenic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CVT-12012 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
CVT-12012 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
CVT-12012 has a wide range of scientific research applications, including:
Metabolic Diseases: The compound’s ability to modulate lipid metabolism makes it a valuable tool in the study and treatment of metabolic diseases such as obesity and diabetes.
Biological Studies: This compound is used in various biological studies to investigate the role of stearoyl-CoA desaturase in cellular processes and disease mechanisms.
Industrial Applications: The compound’s properties make it useful in the development of new drugs and therapeutic agents for various diseases.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to CVT-12012 in terms of their mechanism of action and applications. These include:
Uniqueness
This compound stands out due to its high potency and oral bioavailability, making it a promising candidate for therapeutic applications . Its ability to selectively inhibit stearoyl-CoA desaturase with a low IC50 value further highlights its potential as a research tool and therapeutic agent .
Properties
IUPAC Name |
2-hydroxy-N-[2-[3-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methylamino]quinoxalin-1-yl]ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O3/c1-13-20(31)28(8-7-25-19(30)12-29)18-10-16(5-6-17(18)27-13)26-11-14-3-2-4-15(9-14)21(22,23)24/h2-6,9-10,26,29H,7-8,11-12H2,1H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQDVZJYIAWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NCC3=CC(=CC=C3)C(F)(F)F)N(C1=O)CCNC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018675-35-8 | |
Record name | CVT-12012 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018675358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVT-12012 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH3J29Q653 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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